molecular formula C20H25NO3 B2616748 N-(2-hydroxy-2-methyl-4-phenylbutyl)-2-(3-methoxyphenyl)acetamide CAS No. 1351613-74-5

N-(2-hydroxy-2-methyl-4-phenylbutyl)-2-(3-methoxyphenyl)acetamide

Cat. No. B2616748
CAS RN: 1351613-74-5
M. Wt: 327.424
InChI Key: NAYWJJPLOPIZIY-UHFFFAOYSA-N
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Description

N-(2-hydroxy-2-methyl-4-phenylbutyl)-2-(3-methoxyphenyl)acetamide, commonly known as HMB, is a metabolite of the essential amino acid leucine. HMB has gained significant attention in the scientific community due to its potential benefits in muscle protein synthesis, muscle strength, and recovery. HMB is also known for its potential applications in the treatment of various diseases and medical conditions.

Scientific Research Applications

Comparative Metabolism of Chloroacetamide Herbicides

A study by Coleman et al. (2000) explored the metabolism of chloroacetamide herbicides in human and rat liver microsomes, highlighting the metabolic pathways that could be relevant for understanding the biotransformation and potential biological interactions of similar compounds. Such research is crucial for assessing the environmental and health impacts of chloroacetamide herbicides and by extension could inform the study of related acetamide compounds in biological systems Comparative metabolism of chloroacetamide herbicides and selected metabolites in human and rat liver microsomes.

Chemoselective Acetylation of 2-Aminophenol

Magadum and Yadav (2018) conducted research on the chemoselective acetylation of 2-aminophenol to N-(2-hydroxyphenyl)acetamide, a process relevant for the synthesis of antimalarial drugs. This study demonstrates the application of enzymatic catalysis in synthesizing pharmacologically relevant intermediates, potentially applicable to the synthesis and modification of N-(2-hydroxy-2-methyl-4-phenylbutyl)-2-(3-methoxyphenyl)acetamide Chemoselective Acetylation of 2-Aminophenol Using Immobilized Lipase: Process Optimization, Mechanism, and Kinetics.

Synthesis and Characterization of Related Compounds

Research by Zhong-cheng and Wan-yin (2002) on the synthesis and characterization of 2-hydroxy-N-methyl-N-phenyl-acetamide provides a methodological foundation for the synthesis of similar acetamide compounds. Understanding the synthesis and properties of such compounds can aid in the development of new materials or drugs Synthesis and characterization of 2-hydroxy-N-methyl-N-phenyl-acetamide.

Green Synthesis of Azo Disperse Dyes Intermediates

Zhang Qun-feng (2008) explored the green synthesis of N-(3-Amino-4-methoxyphenyl)acetamide, an important intermediate for azo disperse dyes. This research underscores the significance of environmentally friendly synthesis methods in industrial chemistry, which could be relevant for the synthesis and application of similar acetamide derivatives Catalytic Hydrogenation for the Green Synthesis of N-(3-Amino-4-methoxyphenyl)acetamide.

properties

IUPAC Name

N-(2-hydroxy-2-methyl-4-phenylbutyl)-2-(3-methoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25NO3/c1-20(23,12-11-16-7-4-3-5-8-16)15-21-19(22)14-17-9-6-10-18(13-17)24-2/h3-10,13,23H,11-12,14-15H2,1-2H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NAYWJJPLOPIZIY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCC1=CC=CC=C1)(CNC(=O)CC2=CC(=CC=C2)OC)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-hydroxy-2-methyl-4-phenylbutyl)-2-(3-methoxyphenyl)acetamide

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